![molecular formula C17H21N3O5 B5028474 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)
4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally similar to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves complex chemical processes that yield optically active hydrochlorides with high optical purities. These processes often start from specific pyridinecarboxylic acids available through optical resolution. The synthesis routes are designed to explore the pharmacological potentials of these compounds, focusing on specific enantiomers that exhibit desired biological activities (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals that the piperazine ring adopts a chair conformation. This specific conformation is critical for the compound's interaction with biological targets. The dihedral angles formed between the piperazine ring and the benzene ring are indicative of the molecule's spatial orientation, which is essential for its pharmacological activity (Faizi et al., 2016).
Chemical Reactions and Properties
The synthesis and reaction of compounds structurally similar to the subject compound involve interactions with cyclic amino alcohols and other reagents to form various heterocycles. These reactions are often stereoselective, producing compounds with specific configurations. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structures and the presence of functional groups (Kivelä et al., 2003).
Physical Properties Analysis
The physical properties of compounds related to 4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structural configuration. These properties are crucial for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key to understanding the compound's potential as a pharmacological agent. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds focuses on their interaction with biological molecules and their potential therapeutic effects.
For more in-depth information and additional studies on compounds with similar structures and properties, the following references are recommended: (Ashimori et al., 1991), (Faizi et al., 2016), (Kivelä et al., 2003).
Mecanismo De Acción
Target of Action
The compound “4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid” is structurally similar to the buffering agent HEPPS (EPPS) . HEPPS is a zwitterionic buffer used in biological research .
Mode of Action
Given its structural similarity to hepps, it may function as abuffering agent in biological systems .
Biochemical Pathways
Buffers like hepps play a crucial role in maintaining thepH stability in biological systems, which is essential for various biochemical reactions .
Result of Action
As a potential buffering agent, it would help maintain a stable ph, thereby facilitating optimal conditions for various biological processes .
Action Environment
Environmental factors such as temperature, concentration, and the presence of other ions can influence the action, efficacy, and stability of buffering agents. For instance, the buffering capacity of HEPPS is optimal at a pH range of 6.8 to 8.2 .
Propiedades
IUPAC Name |
4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-10-9-18-5-7-19(8-6-18)14-11-15(22)20(16(14)23)13-3-1-12(2-4-13)17(24)25/h1-4,14,21H,5-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXBLOYDZAZJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.